molecular formula C12H15NO2 B8437459 N-(5-hydroxy-5,6,7,8-tetrahydro-naphthalen-2-yl)acetamide

N-(5-hydroxy-5,6,7,8-tetrahydro-naphthalen-2-yl)acetamide

Cat. No.: B8437459
M. Wt: 205.25 g/mol
InChI Key: CSHJEXWDGHRTQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-hydroxy-5,6,7,8-tetrahydro-naphthalen-2-yl)acetamide is an organic compound with a complex structure that includes a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-5,6,7,8-tetrahydro-naphthalen-2-yl)acetamide typically involves the reaction of 5-hydroxy-5,6,7,8-tetrahydronaphthalene with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-5,6,7,8-tetrahydro-naphthalen-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the acetamide group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products

    Oxidation: Formation of 5-oxo-5,6,7,8-tetrahydronaphthalene.

    Reduction: Formation of 5,6,7,8-tetrahydronaphthalene.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

N-(5-hydroxy-5,6,7,8-tetrahydro-naphthalen-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-5,6,7,8-tetrahydro-naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins, affecting their function. The acetamide group can also interact with enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)-acetamide
  • N-(5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-benzamide

Uniqueness

N-(5-hydroxy-5,6,7,8-tetrahydro-naphthalen-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

InChI

InChI=1S/C12H15NO2/c1-8(14)13-10-5-6-11-9(7-10)3-2-4-12(11)15/h5-7,12,15H,2-4H2,1H3,(H,13,14)

InChI Key

CSHJEXWDGHRTQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(CCC2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-(5-oxo-5,6,7,8-tetrahydro-naphthalen-2-yl)-acetamide (1.00 g, 4.94 mmol) in methanol (20 mL) at 0° C. is added sodium borohydride (0.50 g, 7.41 mmol). The reaction is stirred for 1.5 hours, whereupon water is added and the volatiles are removed in vacuo. The mixture is extracted with dichloromethane and the organic phase is dried over sodium sulfate, filtered, and concentrated to give N-(5-hydroxy-5,6,7,8-tetrahydro-naphthalen-2-yl)-acetamide, which is used in the next step without further purification.
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1 g
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0.5 g
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20 mL
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